molecular formula C18H18N2O5 B2439270 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 452088-74-3

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2439270
CAS No.: 452088-74-3
M. Wt: 342.351
InChI Key: RBZOCMDZFLQPML-UHFFFAOYSA-N
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Description

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 3,4,5-trimethoxyphenyl group through electrophilic aromatic substitution. The final step involves the carboxylation of the benzimidazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent with a similar trimethoxyphenyl group.

    Podophyllotoxin: Used for treating genital warts, also contains a trimethoxyphenyl moiety.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.

Uniqueness

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its benzimidazole core combined with the trimethoxyphenyl group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.

This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific fields.

Properties

IUPAC Name

2-methyl-1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10-19-13-7-11(18(21)22)5-6-14(13)20(10)12-8-15(23-2)17(25-4)16(9-12)24-3/h5-9H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZOCMDZFLQPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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